![molecular formula C25H20N4O6 B11272535 7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B11272535.png)
7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
The compound 7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic molecule that features a quinazoline core, substituted with methoxyphenyl and oxadiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde , 4-methoxybenzaldehyde , and 1,2,4-oxadiazole derivatives . The key steps in the synthesis may involve:
Condensation reactions: to form the quinazoline core.
Cyclization reactions: to introduce the oxadiazole ring.
Substitution reactions: to attach the methoxyphenyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: to enhance reaction rates.
Purification techniques: such as recrystallization or chromatography.
Automation: of reaction steps to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione: can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
Oxidation products: Quinones and other oxidized derivatives.
Reduction products: Reduced forms of the oxadiazole ring.
Substitution products: Various substituted aromatic compounds.
Scientific Research Applications
Antibacterial Applications
Recent studies have highlighted the antibacterial properties of quinazoline derivatives. Specifically, the compound has been evaluated for its efficacy against various bacterial strains:
- Mechanism of Action : The compound acts as a fluoroquinolone-like inhibitor targeting bacterial gyrase and DNA topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription.
- Research Findings : A study demonstrated that several quinazoline derivatives exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. Among them, certain derivatives showed inhibition zones comparable to standard antibiotics like ampicillin .
Case Study: Antibacterial Activity
In a comparative study:
- Compound Tested : 7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione
- Bacterial Strains : Staphylococcus aureus, Escherichia coli
- Results : The compound demonstrated inhibition zones ranging from 10 to 12 mm against these strains with MIC values indicating moderate effectiveness .
Anticancer Potential
In addition to its antibacterial properties, quinazoline derivatives are being investigated for their anticancer potential:
- Mechanism of Action : The structural features of the compound may interfere with cancer cell proliferation by targeting specific pathways involved in tumor growth.
- Research Insights : Quinazoline derivatives have shown promise in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Table of Biological Activities
Mechanism of Action
The mechanism of action of 7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The methoxyphenyl groups can enhance its binding affinity to certain proteins, while the oxadiazole ring may contribute to its stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A compound with similar methoxy substitutions but different core structure.
3-(3,4-Dimethoxyphenyl)propionic acid: Shares the dimethoxyphenyl group but has a different functional group.
3,4-Dimethoxycinnamic acid: Another compound with methoxy substitutions on an aromatic ring.
Uniqueness
7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione: is unique due to its combination of a quinazoline core with methoxyphenyl and oxadiazolyl groups. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound 7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline and oxadiazole, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.
Chemical Structure
The compound's structure can be represented as follows:
This indicates the presence of multiple functional groups that contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. One study evaluated a series of quinazoline-2,4(1H,3H)-dione derivatives against various bacterial strains. The results showed that many compounds exhibited moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Quinazoline Derivatives
Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
---|---|---|---|
Compound 13 | Staphylococcus aureus | 9 | 65 |
Compound 15 | Escherichia coli | 15 | 75 |
Compound 14a | Candida albicans | 12 | 70 |
The most promising derivatives displayed broad-spectrum activity against common pathogens such as Staphylococcus aureus and Escherichia coli, indicating their potential as antimicrobial agents .
Anticancer Activity
The anticancer properties of quinazoline derivatives have also been extensively studied. Research has demonstrated that certain compounds exhibit cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A notable study assessed the cytotoxic effects of several quinazoline derivatives on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The findings revealed that some derivatives had IC50 values in the low micromolar range, indicating potent anticancer activity.
Table 2: Cytotoxic Activity of Quinazoline Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 | 6.8 |
Compound B | A549 | 5.0 |
These results suggest that modifications in the quinazoline structure can significantly enhance anticancer activity .
Other Biological Activities
In addition to antimicrobial and anticancer properties, quinazoline derivatives have been reported to possess various other pharmacological activities:
- Anti-inflammatory : Some derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
- Anticonvulsant : Certain compounds have shown promise in reducing seizure activity in animal models.
- Antioxidant : The presence of methoxy groups contributes to their ability to scavenge free radicals .
Properties
Molecular Formula |
C25H20N4O6 |
---|---|
Molecular Weight |
472.4 g/mol |
IUPAC Name |
7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H20N4O6/c1-32-17-8-6-16(7-9-17)29-24(30)18-10-4-15(12-19(18)26-25(29)31)23-27-22(28-35-23)14-5-11-20(33-2)21(13-14)34-3/h4-13H,1-3H3,(H,26,31) |
InChI Key |
RSGLNYSZTAYIIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=C(C=C5)OC)OC)NC2=O |
Origin of Product |
United States |
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